1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 2-(methoxymethyl)benzimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,6-dichlorobenzyl chloride is added dropwise to a solution of 2-(methoxymethyl)benzimidazole in DMF containing K2CO3. The mixture is then heated to reflux for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazoles or benzyl derivatives.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors in microbial cells.
Pathways Involved: Inhibition of enzyme activity or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazole: Lacks the methoxymethyl group.
2-(methoxymethyl)-1H-benzo[d]imidazole: Lacks the dichlorobenzyl group.
1-(2-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole: Has only one chlorine atom on the benzyl group.
Uniqueness
1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole is unique due to the presence of both the dichlorobenzyl and methoxymethyl groups, which may confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-21-10-16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNYQBXEDUEWPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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